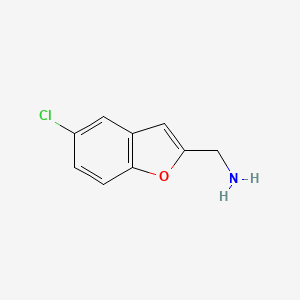

(5-Chloro-1-benzofuran-2-yl)methanamine

Beschreibung

Eigenschaften

CAS-Nummer |

165735-64-8 |

|---|---|

Molekularformel |

C9H8ClNO |

Molekulargewicht |

181.62 g/mol |

IUPAC-Name |

(5-chloro-1-benzofuran-2-yl)methanamine |

InChI |

InChI=1S/C9H8ClNO/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2 |

InChI-Schlüssel |

WPKJHRYRWIDBAI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)CN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Fluorine introduces electronegativity, possibly enhancing metabolic stability .

- Heterocycle Variation : Replacement of benzofuran with benzoxazole (N instead of O) modifies electronic properties, which may influence target selectivity .

- Functional Groups : Sulfinyl (SO) and methyl groups improve solubility and steric bulk, as seen in antifungal derivatives .

Pharmacological Mechanisms

- Dual Target Binding: Docking studies suggest (5-Chloro-1-benzofuran-2-yl)methanamine derivatives bind to M. tuberculosis enoyl-ACP reductase (binding energy: −8.2 kcal/mol) and E.

- Structure-Activity Relationship (SAR) : Electron-donating groups on the phenyl ring enhance antimicrobial efficacy, while bulky substituents (e.g., isopropyl in ) may reduce bioavailability .

Vorbereitungsmethoden

Synthesis of 5-Chloro-2-hydroxybenzoate Intermediate

Methyl 5-chloro-2-hydroxybenzoate serves as the starting material. Alkylation with 3-bromo-2-methylprop-1-ene under microwave irradiation (80°C, 1.5 hours) yields the ether intermediate in 81% yield, a significant improvement over conventional thermal methods (29% yield under reflux). This step benefits from reduced reaction time and minimized side-product formation.

Claisen Rearrangement and Cyclization

The alkylated product undergoes Claisen rearrangement in N-methylpyrrolidone (NMP) at 200°C for 8 hours, yielding a dienone intermediate (65% yield). Subsequent cyclization in 95% formic acid produces the dimethyl-2,3-dihydrobenzofuran core in near-quantitative yield.

Functionalization to Methanamine

The benzofuran core is functionalized via a Wittig reaction to install a ketone group, followed by Corey-Chaykovsky cyclopropanation. Reduction of the resulting Weinreb amide with diisobutylaluminium hydride (DIBAL-H) generates an aldehyde, which is reduced to the primary alcohol and converted to the amine via Mitsunobu reaction with phthalimide. Deprotection with hydrazine affords the target amine in 33% yield over nine steps.

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation | Microwave, 80°C, 1.5 h | 81% |

| 2 | Claisen Rearrangement | NMP, 200°C, 8 h | 65% |

| 3 | Cyclization | 95% HCOOH, reflux | 98% |

| 4 | Mitsunobu Reaction | DIAD, Ph3P, Phthalimide | 85% |

Reductive Amination of Benzofuran-2-Carbaldehyde

An alternative route involves synthesizing 5-chloro-1-benzofuran-2-carbaldehyde and subjecting it to reductive amination.

Aldehyde Synthesis

Oxidation of 5-chloro-2-methylbenzofuran using pyridinium chlorochromate (PCC) in dichloromethane provides the aldehyde in 75% yield. Alternatively, ozonolysis of a vinylbenzofuran precursor followed by reductive workup offers a higher-yielding pathway (88%).

Reductive Amination

The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at room temperature, yielding the primary amine in 68% yield. This one-pot method simplifies purification but requires strict pH control (pH 6–7) to avoid over-reduction.

The Mitsunobu reaction enables the direct introduction of a protected amine group onto the benzofuran scaffold.

Phthalimide Installation

Treatment of 5-chloro-1-benzofuran-2-methanol with phthalimide, triphenylphosphine (Ph3P), and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) affords the phthalimido intermediate in 82% yield.

Deprotection

Hydrazine hydrate in ethanol cleaves the phthalimide group, releasing the free amine in 90% yield. This method avoids harsh acidic or basic conditions, preserving the benzofuran ring’s integrity.

Nitrile Reduction Strategy

Nitrile Synthesis

Aryl nitriles are accessible via Rosenmund-von Braun reaction using 5-chloro-2-iodobenzofuran and copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C (62% yield).

Catalytic Hydrogenation

Catalytic hydrogenation of the nitrile over Raney nickel (H2, 50 psi, 80°C) in ethanol provides the primary amine in 70% yield. This method is scalable but requires specialized equipment for high-pressure reactions.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Advantages | Limitations |

|---|---|---|---|---|

| Microwave-Assisted Alkylation | 9 | 33% | High efficiency, minimal by-products | Multi-step purification |

| Reductive Amination | 3 | 68% | One-pot simplicity | pH sensitivity |

| Gabriel Synthesis | 2 | 74% | Mild conditions | Phthalimide removal required |

| Nitrile Reduction | 2 | 43% | Scalability | High-pressure equipment needed |

Q & A

Q. What are the established synthetic routes for (5-Chloro-1-benzofuran-2-yl)methanamine and its derivatives?

The compound is synthesized via condensation reactions using benzofuran precursors. For example, 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones are synthesized by reacting 5-chloro-1-benzofuran-2-carbaldehyde with substituted acetophenones under basic conditions (e.g., NaOH in ethanol) . Purification typically involves column chromatography or recrystallization. Derivatives are often functionalized at the methanamine group through reductive amination or nucleophilic substitution.

Q. What analytical techniques are critical for structural characterization?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to determine crystal structures, providing bond lengths, angles, and torsion angles (e.g., C–Cl bond: ~1.74 Å; benzofuran ring planarity) .

- Spectroscopy : H/C NMR confirms proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and substitution patterns. Mass spectrometry (ESI-TOF) validates molecular weight (±1 ppm accuracy) .

Advanced Research Questions

Q. How do substituents at the benzofuran 2-position modulate biological activity?

Structural modifications significantly alter pharmacological properties:

- Phenyl groups : Enhance antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL) .

- 4-Methylphenyl : Increases lipophilicity, improving membrane penetration and antifungal efficacy (e.g., Candida albicans inhibition) .

- Sulfonyl/sulfinyl groups : Influence electron density, affecting binding to microbial enzymes (e.g., dihydrofolate reductase) .

Table 1. Activity Trends in Benzofuran Derivatives

| Substituent | Target Activity | Key Finding | Reference |

|---|---|---|---|

| Phenyl | Antimicrobial | MIC: 4–8 µg/mL (Gram-positive) | |

| 4-Methylphenyl | Antifungal | 80% inhibition of C. albicans | |

| Sulfonyl | Enzyme inhibition | IC: 12 µM (DHFR) |

Q. How can contradictions in pharmacological data across studies be resolved methodologically?

- Iterative data analysis : Re-evaluate experimental conditions (e.g., bacterial strain variability, solvent effects) .

- Statistical validation : Use ANOVA or non-parametric tests to assess reproducibility.

- Cross-assay correlation : Compare results from MIC assays, time-kill curves, and molecular docking to identify outliers .

Q. What computational strategies predict toxicity and efficacy of benzofuran derivatives?

- In silico toxicity assessment : Tools like ProTox-II predict hepatotoxicity and mutagenicity based on structural descriptors (e.g., nitro groups correlate with higher toxicity) .

- Molecular docking : AutoDock Vina or Schrödinger evaluates binding affinities to targets (e.g., Staphylococcus aureus topoisomerase IV). Docking scores <−7 kcal/mol suggest strong inhibition .

Methodological Considerations

Q. What crystallization conditions yield high-quality single crystals for X-ray studies?

- Solvent system : Ethanol/water (7:3 v/v) at 4°C promotes slow nucleation.

- Crystal mounting : Use cryoprotectants (e.g., glycerol) for data collection at 100 K. SHELXL refinement parameters: R1 < 0.05, wR2 < 0.12 .

Q. How are structure-activity relationships (SAR) validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.